![molecular formula C22H18NOPS B12875659 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- CAS No. 76621-59-5](/img/structure/B12875659.png)
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is a heterocyclic compound that contains an oxazole ring with a thione group and a triphenylphosphoranylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 2-methyl-4-triphenylphosphoranylidene precursor with a suitable thione source under controlled temperature and solvent conditions. The reaction may require catalysts or specific reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, including its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- may be used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties. Its unique chemical structure makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolethione derivatives and triphenylphosphoranylidene-substituted molecules. Examples include:
- 5(4H)-Oxazolethione, 2-methyl-4-(diphenylphosphoranylidene)-
- 5(4H)-Oxazolethione, 2-ethyl-4-(triphenylphosphoranylidene)-
Uniqueness
The uniqueness of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- lies in its specific combination of an oxazole ring, thione group, and triphenylphosphoranylidene substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76621-59-5 |
---|---|
Molecular Formula |
C22H18NOPS |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-methyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C22H18NOPS/c1-17-23-21(22(26)24-17)25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
BQOGAPKQAIRAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.